REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[S:10])=[CH:4][CH:3]=1.Cl.[O-:12][Mn](=O)(=O)=O.[K+].[CH3:18][N:19]=[C:20]=[O:21]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:9](=[O:12])[S:10][N:19]([CH3:18])[C:20]2=[O:21])=[CH:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)N=C=S
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
|
CN=C=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1)N1C(N(SC1=O)C)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |